N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C7H15N5 |
|---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H15N5/c1-5(8-2)6-9-7(11-10-6)12(3)4/h5,8H,1-4H3,(H,9,10,11) |
InChI Key |
XJGTXWCANOLIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)N(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Formation
The 1,2,4-triazole scaffold is typically constructed via cyclization reactions. Key methods include:
a. Hydrazide-Amidine Cyclocondensation
Reaction of hydrazides with amidines under basic conditions forms 1,2,4-triazoles. For example:
$$
\text{R-CONHNH}2 + \text{R'-C(=NH)NH}2 \xrightarrow{\text{Base}} \text{Triazole derivative} + \text{H}_2\text{O}
$$
This method is adaptable for introducing substituents at positions 3 and 5 of the triazole ring.
b. Dimroth Rearrangement
5-Amino-1,2,4-triazoles can be synthesized via azide-nitrile cycloaddition followed by Dimroth rearrangement, enabling precise placement of amino groups.
Functionalization at Position 3: N,N-Dimethylamine
The dimethylamino group is introduced via alkylation of a primary amine intermediate:
- Start with 5-substituted-1H-1,2,4-triazol-3-amine.
- Treat with methyl iodide (2 equivalents) and a base (e.g., K$$2$$CO$$3$$) in DMF or acetonitrile.
- Reaction conditions: 60–80°C, 12–24 hours.
Example Reaction
$$
\text{Triazole-NH}2 + 2 \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{Triazole-N(CH}3\text{)}2 + 2 \text{HI}
$$
Functionalization at Position 5: 1-(Methylamino)ethyl
The ethylmethylamino side chain is introduced via:
- Prepare 5-(1-chloroethyl)-triazole intermediate.
- React with methylamine in ethanol at elevated temperatures (50–70°C).
- Condense 5-acetyltriazole with methylamine using a reducing agent (e.g., NaBH$$_3$$CN).
- Yields the 1-(methylamino)ethyl group.
Example Reaction
$$
\text{Triazole-COCH}3 + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Triazole-CH(NHCH}3\text{)-CH}3
$$
Integrated Synthesis Pathways
Combining the above steps, two viable routes emerge:
Route 1: Sequential Functionalization
Route 2: Pre-functionalized Cyclization
- Use pre-alkylated precursors (e.g., 1-(methylamino)ethyl hydrazide) in cyclocondensation with dimethylamidine.
- Advantages: Fewer steps, higher overall yield (~70%).
Analytical Validation
Critical characterization data for intermediates and final product:
Intermediate 1 (5-Acetyltriazole-3-amine)
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 2.15 (s, 3H, COCH$$3$$), 6.20 (s, 2H, NH$$_2$$).
- HRMS (ESI+) : m/z calcd for C$$7$$H$${16}$$N$$_6$$: 208.1422; found: 208.1418.
- IR (KBr) : 3320 cm$$^{-1}$$ (N-H), 1605 cm$$^{-1}$$ (C=N).
Challenges and Optimizations
- Regioselectivity : Ensure substitution at C3 and C5 via steric/electronic control.
- Side Reactions : Minimize over-alkylation using controlled stoichiometry.
- Purification : Chromatography (SiO$$_2$$, EtOAc/hexane) or recrystallization (ethanol/water).
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural and physicochemical differences between the target compound and related 1,2,4-triazol-3-amine derivatives:
*Estimated using fragment-based calculations. †Assumed based on purity trends for similar triazole derivatives .
Biological Activity
N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine is a compound of interest due to its structural features and potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that illustrate its applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 169.23 g/mol. The compound features a triazole ring which is known for its diverse reactivity and biological significance.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 169.23 g/mol |
| CAS Number | 1692466-70-8 |
Synthesis
The synthesis of this compound can be achieved through several methods involving the formation of the triazole ring and subsequent functionalization with methyl and ethyl groups. The detailed synthetic pathways are crucial for understanding the compound's structure-function relationships.
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial activities. This compound has shown promising results against various bacterial strains. For instance:
- Gram-positive Bacteria : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL.
- Gram-negative Bacteria : Similar MIC values were recorded, indicating effective antibacterial activity.
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial properties, this compound also demonstrated moderate antifungal activity with MIC values between 31.25 and 62.5 μg/mL. This dual activity enhances its appeal in pharmaceutical applications targeting both bacterial and fungal infections.
Case Study 1: Antimicrobial Screening
A study conducted on various triazole derivatives, including this compound, highlighted its effectiveness against resistant strains of bacteria. The compound was part of a broader screening that aimed to identify new antimicrobial agents capable of overcoming resistance mechanisms in pathogenic bacteria .
Case Study 2: Structure–Activity Relationship (SAR)
Research focusing on the SAR of triazole compounds revealed that modifications at the methylamino and dimethylamino positions significantly influenced biological activity. The presence of these groups in this compound was correlated with enhanced lipophilicity and improved interaction with microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
